molecular formula C6H10O3 B2816234 1-(Hydroxymethyl)cyclobutanecarboxylic acid CAS No. 114671-90-8

1-(Hydroxymethyl)cyclobutanecarboxylic acid

Cat. No.: B2816234
CAS No.: 114671-90-8
M. Wt: 130.143
InChI Key: LVJOUTSTBBXGQS-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C6H10O3. It is characterized by a cyclobutane ring substituted with a hydroxymethyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid . This reaction typically requires heating in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, involving optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of cyclobutanedicarboxylic acid.

    Reduction: Formation of cyclobutanemethanol.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(Hydroxymethyl)cyclobutanecarboxylic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclobutanecarboxylic acid depends on its specific applicationThe exact pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Similar structure but lacks the hydroxymethyl group.

    Cyclobutanemethanol: Similar structure but lacks the carboxylic acid group.

Uniqueness: 1-(Hydroxymethyl)cyclobutanecarboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the cyclobutane ring.

Properties

IUPAC Name

1-(hydroxymethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-6(5(8)9)2-1-3-6/h7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJOUTSTBBXGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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